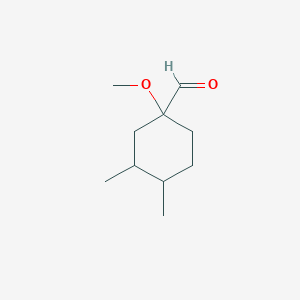
2-(6-Methylpyridin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridin-3-yl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, featuring a pyridine ring substituted with a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation.
Industrial Production Methods
Industrial production of this compound often involves palladium-catalyzed cross-coupling reactions. These reactions are known for their efficiency and ability to produce high yields. The use of tetraalkoxydiborane or dialkoxyhydroborane as reagents in these reactions is common .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(6-Methylpyridin-3-yl)butanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit cholinesterase or histone deacetylase, affecting neurotransmission and gene expression, respectively .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: A straight-chain fatty acid with similar structural features but lacking the pyridine ring.
4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid: A compound with a similar pyridine ring but different functional groups.
Uniqueness
2-(6-Methylpyridin-3-yl)butanoic acid is unique due to its specific substitution pattern on the pyridine ring and its potential for diverse chemical reactions. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(6-methylpyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-9(10(12)13)8-5-4-7(2)11-6-8/h4-6,9H,3H2,1-2H3,(H,12,13) |
InChI Key |
PHXXXTUAASSFIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13295208.png)
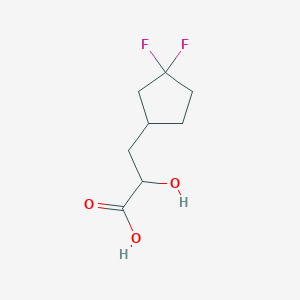

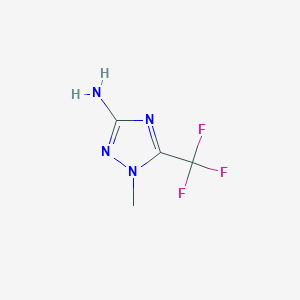
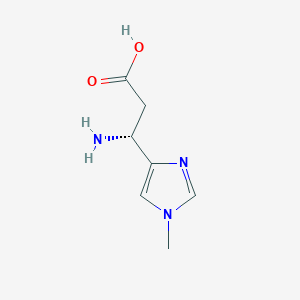

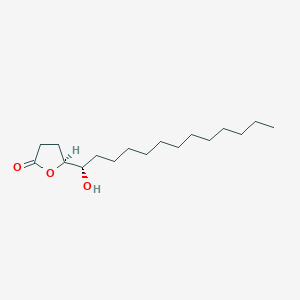
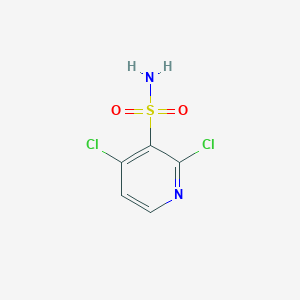
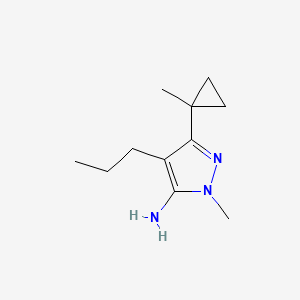
![2-(2-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B13295262.png)
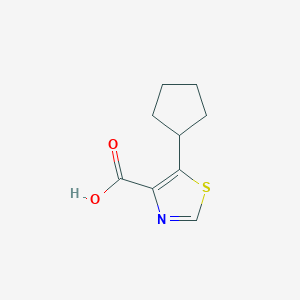
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13295285.png)
